6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a quinolone core. It is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Piperidine Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, where piperidine reacts with the intermediate quinolone compound.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolones.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols react with the compound under basic or neutral conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinolones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in microbiological studies to investigate its antibacterial properties and mechanisms of resistance.
Medicine: It serves as a lead compound for developing new antibiotics and studying their pharmacokinetics and pharmacodynamics.
Industry: The compound is utilized in the production of antibacterial agents and as an intermediate in the synthesis of other pharmaceuticals.
Mechanism of Action
The antibacterial activity of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Norfloxacin: A fluoroquinolone with a similar structure but different clinical applications.
Uniqueness
6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacological properties and a unique spectrum of antibacterial activity. Its piperidine ring and fluorine atom enhance its binding affinity to bacterial enzymes, making it a potent antibacterial agent.
Properties
IUPAC Name |
6-fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-2-4-6-19/h7-9H,2-6H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWCOSBKVCYNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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